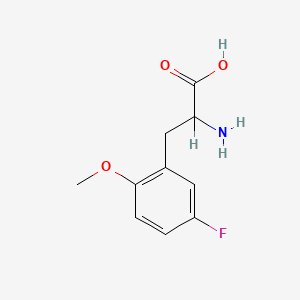

5-FLUORO-2-METHOXY-DL-PHENYLALANINE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIQPUAYMLZLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304645 | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603105-80-2 | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603105-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxy-DL-phenylalanine

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and potential applications of the non-canonical amino acid, 5-Fluoro-2-methoxy-DL-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who are interested in leveraging the unique characteristics of synthetically modified amino acids.

Introduction: The Strategic Value of Modified Phenylalanine Analogs

Phenylalanine, an essential α-amino acid, serves as a fundamental building block for proteins and a precursor to vital biomolecules such as the neurotransmitters dopamine and norepinephrine.[] The introduction of substituents onto the phenyl ring of phenylalanine can dramatically alter its physicochemical properties, including hydrophobicity, electronic distribution, and metabolic stability.[2] These modifications provide a powerful tool for modulating the function of peptides and proteins, offering avenues for the development of novel therapeutics and research probes.[3]

The subject of this guide, this compound, incorporates two key modifications: a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. The high electronegativity of fluorine can influence molecular interactions and enhance metabolic stability, while the methoxy group can alter the molecule's conformational preferences and electronic properties.[2][4] This combination of substituents suggests that this compound could be a valuable tool in drug discovery and protein engineering.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, we can infer its core properties based on available supplier data and the known characteristics of related compounds.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C10H12FNO3 | Inferred from structure |

| Molecular Weight | 213.21 g/mol | Calculated |

| CAS Number | Not broadly listed | Supplier specific |

| Appearance | Expected to be a white to off-white powder | Analogy to similar compounds[4] |

| Solubility | Predicted to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. | General characteristic of similar amino acid derivatives. |

| Melting Point | Not determined. For comparison, L-2-Methoxyphenylalanine has a melting point of 243-247 °C.[4] | [4] |

| pKa | Predicted pKa values are approximately 2.3 for the carboxylic acid and 9.2 for the amino group. | Analogy to Phenylalanine[5] |

Synthesis of this compound: A Proposed Pathway

A robust synthesis of this compound can be envisioned through a multi-step process, adapting established methodologies for the synthesis of non-canonical amino acids.[3] A plausible approach involves the construction of the substituted benzaldehyde followed by its conversion to the corresponding amino acid.

Proposed Synthetic Scheme

A potential synthetic route could commence with the appropriate starting materials to construct the substituted benzene ring, followed by the introduction of the alanine side chain. One common method for amino acid synthesis is the Strecker synthesis or variations thereof, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.

Conceptual Experimental Protocol

-

Preparation of 5-Fluoro-2-methoxybenzaldehyde: This key intermediate can be synthesized from commercially available precursors. For instance, starting from 4-fluorophenol, a methoxy group can be introduced at the 2-position via ortho-lithiation and subsequent reaction with a methylating agent. Formylation of the resulting 5-fluoro-2-methoxyphenol would yield the desired aldehyde.

-

Amino Acid Synthesis via Azlactone Synthesis:

-

Step 1: Condensation. React 5-Fluoro-2-methoxybenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.

-

Step 2: Reduction and Hydrolysis. The azlactone is then subjected to reduction (e.g., using red phosphorus and hydriodic acid) to reduce the double bond, followed by acidic or basic hydrolysis to open the lactone ring and remove the acetyl group, yielding this compound.

-

This proposed pathway is a general guideline, and optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary to achieve high yields and purity.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Biological Significance

The unique structural features of this compound suggest several promising avenues for research and development.

Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated amino acids into peptides can enhance their metabolic stability and binding affinity.[2][3] The fluorine atom can participate in favorable electrostatic interactions with biological targets and block sites of metabolic degradation. The methoxy group can provide additional steric bulk and hydrogen bonding capabilities, further influencing peptide conformation and receptor interactions.[4] Therefore, this compound could be a valuable building block for the synthesis of novel peptide-based drugs with improved pharmacokinetic properties.

Protein Engineering and Biophysical Studies

The introduction of this unnatural amino acid into proteins can serve as a sensitive probe for studying protein structure and function. The fluorine atom can be detected by 19F-NMR spectroscopy, providing a powerful tool for monitoring protein folding, dynamics, and ligand binding without the need for larger, more disruptive labels.

Metabolic Pathway Exploration

As an analog of a natural amino acid, this compound could be used to probe and potentially inhibit enzymes involved in amino acid metabolism.[6] Understanding how this synthetic analog interacts with metabolic pathways could provide insights into disease mechanisms and identify new therapeutic targets.

Potential Biological Signaling Pathway

Caption: Conceptual pathway for the incorporation and functional impact of this compound in a biological system.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling fine chemicals should be observed.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising yet under-explored non-canonical amino acid. Its unique combination of fluoro and methoxy substituents offers significant potential for advancing drug discovery, protein engineering, and the study of biological systems. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a perspective on its potential applications. Further experimental investigation is warranted to fully elucidate the capabilities of this intriguing molecule.

References

- PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). L-2-Methoxyphenylalanine.

- Wang, L. L., et al. (2020). Cocrystallization of 5-fluorouracil and L-phenylalanine: The first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting the perfected in vitro/vivo pharmaceutical properties. ResearchGate.

- PubChem. (n.d.). 2-Methoxy-L-Phenylalanine. National Center for Biotechnology Information.

- Apollo Scientific. (2023). This compound Safety Data Sheet.

- Al-Hadedi, A. A. M., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1073.

- UFC. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2024). L-Phenylalanine Safety Data Sheet.

- Fisher Scientific. (2023). DL-Phenylalanine Safety Data Sheet.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

- ChemicalBook. (n.d.). 2-Methoxy-L-phenylalanine.

- PubChem. (n.d.). 2-Methoxy-D-Phenylalanine. National Center for Biotechnology Information.

- Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.

- BenchChem. (n.d.). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity.

- ScienceLab.com. (2005). Material Safety Data Sheet - DL-Phenylalanine.

- ChemicalBook. (n.d.). 4-Methoxy-L-phenylalanine.

- MySkinRecipes. (n.d.). 3-Fluoro-5-methyl-dl-phenylalanine.

- Sigma-Aldrich. (n.d.). p-Fluoro-DL-phenylalanine.

- Wikipedia. (n.d.). Phenylalanine.

- BOC Sciences. (n.d.). Phenylalanine: Definition, Structure, Benefits and Uses.

- Gourlay, B. (2025).

- Firnau, G., Nahmias, C., & Garnett, S. (1973). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-(18F)fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 16(4), 416–418.

- WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- KEGG. (n.d.). KEGG PATHWAY Database.

- Blicke, F. F., & Zienty, F. B. (1941). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society, 63(10), 2945–2946.

Sources

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. peptide.com [peptide.com]

- 9. fishersci.se [fishersci.se]

synthesis of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxy-DL-phenylalanine

Abstract

This compound is a synthetic amino acid of significant interest to medicinal chemists and drug development professionals. The strategic incorporation of fluorine into bioactive molecules can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated amino acids valuable building blocks for novel therapeutics.[1][2] This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound via the robust and versatile Erlenmeyer-Plöchl azlactone synthesis. We will explore the mechanistic underpinnings of the reaction, offer a step-by-step experimental workflow, and provide expert rationale for critical process parameters, ensuring a reproducible and scalable laboratory preparation.

Introduction

The Strategic Role of Fluorinated Amino Acids

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—confer profound changes upon a parent molecule.[4] When incorporated into amino acids, these changes can lead to peptides and proteins with enhanced thermal and proteolytic stability, altered conformational preferences, and unique biological activities.[5] Consequently, the demand for reliable synthetic routes to access structurally diverse fluorinated amino acids is continually growing.[]

Overview of the Selected Synthetic Strategy

Among the various methods available for α-amino acid synthesis, the Erlenmeyer-Plöchl reaction stands out for its reliability in preparing aromatic α-amino acids.[7][8] This method involves the condensation of an N-acylglycine (typically N-acetylglycine or hippuric acid) with an aldehyde in the presence of acetic anhydride and a weak base.[9] The reaction proceeds through a key intermediate, an azlactone (or oxazolone), which is subsequently reduced and hydrolyzed to yield the target amino acid.[10][11]

This guide focuses on the Erlenmeyer-Plöchl synthesis starting from 5-fluoro-2-methoxybenzaldehyde, as it represents a classic, efficient, and well-understood pathway to the desired product.

Synthetic Pathway and Mechanism

The synthesis is a two-step process starting from the commercially available 5-fluoro-2-methoxybenzaldehyde. The overall transformation is depicted below:

Overall Reaction Scheme: Step 1: 5-fluoro-2-methoxybenzaldehyde + N-acetylglycine → (Z)-4-(5-fluoro-2-methoxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone) Step 2: Azlactone intermediate → this compound

Retrosynthetic Analysis & Mechanistic Principle

The core of the synthesis is the formation of a new carbon-carbon bond between the aldehyde and N-acetylglycine. The Erlenmeyer-Plöchl reaction facilitates this by first converting N-acetylglycine into its corresponding oxazolone in situ using acetic anhydride.[12] This oxazolone possesses acidic protons at the C4 position, which can be deprotonated by a mild base (sodium acetate) to form an enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of 5-fluoro-2-methoxybenzaldehyde. Subsequent elimination of water drives the reaction to form the benzylidene-azlactone intermediate.[7] The final stage involves the reduction of the exocyclic double bond and hydrolytic cleavage of the azlactone ring to furnish the final amino acid.[4]

Caption: Logical flow of the Erlenmeyer-Plöchl synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (Z)-4-(5-fluoro-2-methoxybenzylidene)-2-methyloxazol-5(4H)-one

This step involves the condensation reaction to form the key azlactone intermediate.

Materials and Reagents

| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|

| 5-Fluoro-2-methoxybenzaldehyde | 154.14 | 10.0 g | 64.9 | 1.0 |

| N-Acetylglycine | 117.10 | 9.1 g | 77.7 | 1.2 |

| Anhydrous Sodium Acetate | 82.03 | 5.3 g | 64.9 | 1.0 |

| Acetic Anhydride | 102.09 | 25 mL | - | - |

Procedure:

-

Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

To the flask, add 5-fluoro-2-methoxybenzaldehyde (10.0 g), N-acetylglycine (9.1 g), and anhydrous sodium acetate (5.3 g).

-

Add acetic anhydride (25 mL) to the mixture.

-

Heat the reaction mixture to 100 °C using an oil bath and maintain vigorous stirring.

-

Continue heating for 2 hours. The mixture will become a clear, yellow-to-orange solution, which may thicken as the product begins to crystallize upon completion.

-

Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization of the azlactone product.

-

Collect the yellow crystalline solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual acetic anhydride.

-

The crude azlactone can be used directly in the next step without further purification. A multistep Erlenmeyer azalactone synthesis is a reported method for synthesizing fluorinated α-amino acids.[4]

Rationale: Acetic anhydride serves as both the solvent and the dehydrating agent required for the initial formation of the oxazolone from N-acetylglycine.[9] Sodium acetate acts as the base to deprotonate the oxazolone, generating the nucleophilic enolate for the condensation with the aldehyde.[7] Using a slight excess of N-acetylglycine ensures the complete consumption of the more valuable aldehyde.

Step 2: Reduction and Hydrolysis to this compound

This step converts the azlactone intermediate into the final amino acid product. The reductive ring cleavage can be accomplished using various methods; a common and effective one uses red phosphorus and hydroiodic acid.[4]

Materials and Reagents

| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

|---|---|---|---|---|

| Crude Azlactone (from Step 1) | 251.23 | ~16.3 g | 64.9 | 1.0 |

| Red Phosphorus | 30.97 | 4.0 g | 129.1 | 2.0 |

| Hydroiodic Acid (57% in H₂O) | 127.91 | 40 mL | - | - |

| Acetic Anhydride | 102.09 | 40 mL | - | - |

Procedure:

-

SAFETY NOTE: This procedure should be performed in a well-ventilated fume hood. Hydroiodic acid is highly corrosive, and phosphine gas (toxic) can be a byproduct.

-

To a 250 mL round-bottom flask equipped with a reflux condenser and stir bar, add the crude azlactone from Step 1.

-

Add acetic anhydride (40 mL) and carefully add the red phosphorus (4.0 g).

-

Slowly add the hydroiodic acid (40 mL) to the stirred mixture. The reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux (approx. 110-120 °C) and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and filter to remove excess phosphorus. Wash the filtered solid with a small amount of water.

-

Combine the filtrate and washings. Concentrate the solution under reduced pressure to remove the bulk of the solvent and HI.

-

Dissolve the resulting residue in a minimum amount of hot water and adjust the pH to ~6 with concentrated ammonium hydroxide. The amino acid will precipitate at its isoelectric point.

-

Cool the mixture in an ice bath for 1 hour.

-

Collect the crude this compound by vacuum filtration.

Purification and Characterization

Recrystallization Protocol

-

Transfer the crude amino acid to a beaker.

-

Add a minimal amount of hot water (or an ethanol/water mixture) to fully dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified white crystals by vacuum filtration, wash with a small volume of cold water, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the aromatic ring, the methoxy group, and the amino acid backbone.

-

¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₁₂FNO₃, MW = 213.21 g/mol ).

-

Infrared Spectroscopy (IR): To identify characteristic functional group stretches (e.g., C=O of the carboxylic acid, N-H of the amine).

Visualization of the Synthetic Workflow

Caption: High-level experimental workflow for the synthesis.

Conclusion

This guide outlines a comprehensive and reliable method for the synthesis of this compound using the Erlenmeyer-Plöchl azlactone reaction. By providing detailed, step-by-step protocols and explaining the rationale behind key experimental choices, this document serves as a practical resource for researchers in organic synthesis and drug discovery. The described pathway is efficient, utilizes readily available starting materials, and provides a solid foundation for the production of this and other structurally related fluorinated amino acids.

References

- Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.

- Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC - NIH.

- Fluorin

- Recent Advances in the Synthesis of Fluorinated Amino Acids. (2015).

- Approaches to Obtaining Fluorinated α-Amino Acids. (2019).

- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikiwand.

- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia.

- Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Name-Reaction.com.

- Erlenmeyer Azlactone Synthesis for amino acid. (2021). YouTube.

- Erlenmeyer-Synthese. (n.d.). Wikipedia.

- Catalytic reduction of azlactones in alkaline media. Synthesis of amino acids. (n.d.).

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand [wikiwand.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 12. Erlenmeyer-Synthese – Wikipedia [de.wikipedia.org]

An In-Depth Technical Guide to the Potential Biological Activity of 5-Fluoro-2-methoxy-DL-phenylalanine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and other functional groups into amino acid scaffolds represents a cornerstone of modern medicinal chemistry. This guide addresses the substituted amino acid 5-Fluoro-2-methoxy-DL-phenylalanine, a compound for which specific biological data is not yet extensively documented in peer-reviewed literature. In the absence of direct evidence, this document serves as a technical primer on the anticipated biological and pharmacological properties of this molecule. By dissecting the known effects of aryl fluorination and methoxylation on the parent amino acid, phenylalanine, we provide a predictive framework for its mechanism of action. Furthermore, we outline a comprehensive, field-proven experimental program designed to systematically characterize its biological activity, from initial enzymatic screens to cellular and potential in vivo validation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this compound and similarly novel compounds.

Introduction: The Rationale for Phenylalanine Analogs in Drug Discovery

Phenylalanine is an essential aromatic amino acid critical for protein synthesis and the production of key neurotransmitters like dopamine and norepinephrine.[1] Its benzyl side chain offers a versatile scaffold for chemical modification. The introduction of fluorine and methoxy groups can profoundly alter the parent molecule's physicochemical properties, including its hydrophobicity, electronic distribution, and metabolic stability.[2] Such modifications are leveraged to enhance the therapeutic profile of peptide-based drugs and to develop novel small molecule enzyme inhibitors.[2][3]

The DL-racemic mixture of 5-Fluoro-2-methoxy-phenylalanine presents two enantiomers, each potentially possessing unique biological activities. L-phenylalanine is the natural isomer incorporated into proteins, while D-phenylalanine has shown distinct pharmacological properties, such as inhibiting enkephalin-degrading enzymes.[1] Therefore, any investigation must consider the potential for stereoisomer-specific effects.

Predicted Biological Profile Based on Structural Analogs

While direct studies on this compound are scarce, we can infer its potential biological activities by examining the established roles of its constituent modifications.

The Impact of Aryl Fluorination

The substitution of a hydrogen atom with fluorine on the phenyl ring is a common strategy in drug design. Fluorine's high electronegativity can modulate acidity, basicity, and binding interactions without significantly increasing steric bulk.[2] This modification is known to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes.[2] This can prolong the half-life of a drug.

-

Modulate Receptor Binding: Fluorine can alter the electronic properties of the aromatic ring, influencing cation-π or other non-covalent interactions that are critical for binding to enzyme active sites or receptors.[2]

-

Serve as a Bioisostere: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for fine-tuning of a molecule's properties.

The Influence of the Methoxy Group

The methoxy (-OCH₃) group at the ortho position introduces both electronic and steric changes. This substitution can:

-

Alter Conformation: The methoxy group can influence the preferred rotational angle (dihedral angle) of the side chain relative to the amino acid backbone, which can lock the molecule into a bioactive conformation.

-

Introduce New Hydrogen Bonding Capabilities: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions within a biological target.

-

Impact Lipophilicity: The methoxy group generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Potential Therapeutic Applications

Based on the properties of related fluorinated and methoxylated compounds, this compound could be investigated for several applications:

-

Enzyme Inhibition: As an unnatural amino acid, it could act as a competitive inhibitor for enzymes that process phenylalanine, such as Phenylalanine Hydroxylase (PAH) or Phenylalanine Ammonia-Lyase (PAL).[4][5]

-

Antimicrobial or Antitumor Activity: Many fluorinated compounds, including the well-known 5-Fluorouracil, exhibit cytotoxic effects by interfering with essential metabolic pathways.[3][6] Derivatives of fluorophenylalanine have shown mild activity against various microbes and fungi.[7]

-

Neurological Activity: Given that phenylalanine is a precursor to neurotransmitters, this analog could potentially modulate neurological pathways. Halogenated derivatives of L-phenylalanine have been explored for neuroprotective actions.

A Proposed Research Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, the following phased experimental approach is recommended. This workflow is designed to be a self-validating system, where results from earlier, broader screens inform the design of more specific subsequent assays.

Caption: A phased workflow for characterizing a novel compound.

Detailed Experimental Protocols

Phase 1: General Cytotoxicity Screening (MTT Assay)

Objective: To assess the compound's general toxicity against a panel of human cell lines.

Methodology:

-

Cell Culture: Plate human cancer cell lines (e.g., HCT116 colorectal carcinoma, PANC-1 pancreatic cancer) and a non-cancerous control cell line (e.g., HIEC normal intestinal epithelial) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Phase 2: Enzyme Inhibition Kinetics (Phenylalanine Hydroxylase)

Objective: To determine if the compound inhibits PAH and to characterize the mode of inhibition.

Methodology:

-

Enzyme Reaction Setup: In a 96-well UV-transparent plate, prepare a reaction mixture containing recombinant human PAH, the substrate L-phenylalanine, and the cofactor tetrahydrobiopterin (BH4) in a suitable buffer (e.g., HEPES buffer, pH 7.4).

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

-

Reaction Initiation: Initiate the reaction by adding the enzyme.

-

Monitoring: Monitor the conversion of L-phenylalanine to L-tyrosine by measuring the increase in absorbance at 275 nm over time using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the reaction rate against the substrate concentration in the presence and absence of the inhibitor (Michaelis-Menten plot).

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

-

Calculate the inhibition constant (Ki).

-

Sources

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorouracil: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Enigma of 5-Fluoro-2-Methoxy-DL-Phenylalanine: A Technical Exploration of a Novel Phenylalanine Analog

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The field of medicinal chemistry is in a perpetual state of innovation, with the synthesis of novel molecular entities holding the promise of unlocking new therapeutic paradigms. 5-Fluoro-2-methoxy-DL-phenylalanine emerges as one such molecule of interest, a structural analog of the essential amino acid phenylalanine, distinguished by the strategic placement of a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. While direct and extensive experimental data on the specific mechanism of action of this compound remains to be fully elucidated in publicly available literature, this technical guide aims to provide a comprehensive, albeit theoretical, exploration of its potential biological activities.

By dissecting the known influences of its constituent modifications—the fluoro and methoxy groups—on the phenylalanine scaffold, we can construct a plausible and testable framework for its mechanism of action. This document will therefore serve as a foundational resource for researchers poised to investigate this intriguing molecule, offering hypothesized mechanisms, proposing robust experimental workflows for their validation, and contextualizing its potential within the broader landscape of phenylalanine analogs.

I. The Molecular Architecture: A Tale of Two Substitutions

The biological activity of any molecule is intrinsically linked to its structure. In this compound, two key modifications to the phenylalanine ring are poised to dictate its interactions with biological systems:

-

The 5-Fluoro Substitution: The introduction of a fluorine atom, the most electronegative element, at the 5-position of the phenyl ring is a well-established strategy in medicinal chemistry.[1] This substitution can profoundly alter the electronic properties of the aromatic ring, influencing its ability to participate in crucial non-covalent interactions such as cation-π stacking, which are often pivotal for ligand-receptor binding.[2] Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound.[1]

-

The 2-Methoxy Substitution: The presence of a methoxy group at the 2-position introduces both steric bulk and a potential hydrogen bond acceptor. This substitution can influence the preferred conformation of the side chain and its interactions within a binding pocket. The methoxy group can also alter the hydrophobicity of the molecule, potentially impacting its membrane permeability and distribution.

The combination of these two substitutions on a DL-phenylalanine backbone—a racemic mixture of D and L enantiomers—suggests a multifaceted potential for biological activity, which we will explore in the subsequent sections.

II. Hypothesized Mechanisms of Action

Based on the known biological activities of related phenylalanine analogs, we can propose several plausible mechanisms of action for this compound. These hypotheses are not mutually exclusive and may act in concert.

A. The Antimetabolite Hypothesis: A Trojan Horse in Cellular Metabolism

One of the most compelling- and well-documented- roles of fluorinated amino acid analogs is their function as antimetabolites. p-Fluoro-DL-phenylalanine, for instance, is known to be a toxic antimetabolite that can inhibit mitosis and trigger apoptosis.[3][4] It is therefore reasonable to hypothesize that this compound could exert its effects through a similar mechanism.

Proposed Pathway:

-

Cellular Uptake: The molecule is likely transported into cells via amino acid transporters, competing with endogenous phenylalanine.

-

Misincorporation into Proteins: During protein synthesis, phenylalanyl-tRNA synthetase may not effectively discriminate between phenylalanine and its fluorinated analog. This would lead to the incorporation of this compound into nascent polypeptide chains.

-

Protein Misfolding and Dysfunction: The presence of the fluorinated and methoxylated analog within the protein structure could disrupt normal folding due to altered electronic and steric properties.[5] This could lead to a loss of protein function, aggregation, and the induction of cellular stress pathways, such as the unfolded protein response (UPR).

-

Induction of Apoptosis: The accumulation of misfolded proteins and the ensuing cellular stress can ultimately trigger programmed cell death, or apoptosis.

B. The Enzyme Inhibition Hypothesis: A Wrench in the Molecular Machinery

Fluorinated amino acids are also recognized for their potential as enzyme inhibitors.[1] The unique electronic properties conferred by the fluorine atom can lead to tighter binding to an enzyme's active site, while the methoxy group can provide additional interactions.

Potential Enzymatic Targets:

-

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine. Inhibition of PAH would lead to a buildup of phenylalanine and its derivatives, a condition known as hyperphenylalaninemia.

-

Phenylalanine Ammonia-Lyase (PAL): While primarily found in plants and fungi, PAL and related enzymes are targets for certain drugs. Phenylalanine analogues have been shown to inhibit PAL.[6][7]

-

Enkephalinases: D-phenylalanine has been reported to inhibit enkephalinases, enzymes that degrade enkephalins (endogenous opioids).[2] The D-enantiomer within the DL-mixture of this compound could potentially exhibit similar activity.

III. Proposed Experimental Workflows for Mechanism Elucidation

To validate the aforementioned hypotheses, a systematic and multi-pronged experimental approach is essential. The following workflows outline key experiments to dissect the mechanism of action of this compound.

A. Workflow 1: Investigating the Antimetabolite Hypothesis

Objective: To determine if this compound is incorporated into proteins and induces cellular stress and apoptosis.

Methodology:

-

Cell Viability Assays:

-

Treat a panel of cell lines (e.g., cancer cell lines and normal cell lines) with increasing concentrations of the compound.

-

Assess cell viability using MTT or CellTiter-Glo assays at various time points (e.g., 24, 48, 72 hours).

-

Rationale: To determine the cytotoxic potential and establish a dose-response curve.

-

-

Protein Incorporation Studies:

-

Culture cells in the presence of a heavy isotope-labeled version of the compound (e.g., ¹³C or ¹⁵N labeled).

-

Isolate total protein, perform proteolysis, and analyze the resulting peptides by mass spectrometry.

-

Rationale: To definitively confirm the incorporation of the analog into the proteome.

-

-

Western Blot Analysis for Cellular Stress Markers:

-

Treat cells with the compound and lyse at different time points.

-

Perform Western blotting for key markers of the unfolded protein response (UPR), such as BiP, CHOP, and spliced XBP1.

-

Rationale: To assess the induction of cellular stress pathways associated with protein misfolding.

-

-

Apoptosis Assays:

-

Treat cells with the compound and assess apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Confirm apoptosis by Western blotting for cleaved caspase-3 and PARP.

-

Rationale: To quantify the induction of programmed cell death.

-

B. Workflow 2: Investigating the Enzyme Inhibition Hypothesis

Objective: To identify and characterize the inhibition of specific enzymes by this compound.

Methodology:

-

In Vitro Enzyme Inhibition Assays:

-

Purify recombinant target enzymes (e.g., PAH, PAL, enkephalinases).

-

Perform kinetic assays in the presence of varying concentrations of the compound and the enzyme's natural substrate.

-

Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate inhibition constants (Ki, IC50).

-

Rationale: To directly assess the inhibitory potential against specific, plausible targets.

-

-

Thermal Shift Assays (TSA):

-

Incubate the target enzyme with the compound and a fluorescent dye that binds to hydrophobic regions of proteins.

-

Measure the change in melting temperature (Tm) of the enzyme.

-

Rationale: A shift in Tm upon ligand binding provides evidence of direct interaction.

-

-

Cell-Based Target Engagement Assays:

-

Develop or utilize cell lines that overexpress the target enzyme.

-

Treat cells with the compound and measure the downstream consequences of enzyme inhibition (e.g., accumulation of substrate, reduction of product).

-

Rationale: To confirm target engagement in a cellular context.

-

IV. Quantitative Data Summary (Hypothetical)

To illustrate the potential outcomes of the proposed experiments, the following table presents hypothetical quantitative data.

| Assay | Metric | Phenylalanine (Control) | This compound |

| Cell Viability (HT-29) | IC50 (µM) | > 1000 | 75.2 |

| PAH Inhibition | Ki (µM) | - | 15.8 (Competitive) |

| Enkephalinase Inhibition | IC50 (nM) | > 10,000 | 520 |

| Protein Incorporation | % of Total Phe | 100% | 12.5% |

V. Concluding Remarks and Future Directions

This compound stands as a molecule with significant, yet largely unexplored, therapeutic potential. The theoretical framework presented in this guide, built upon the established principles of medicinal chemistry and the known activities of related analogs, offers a robust starting point for its systematic investigation. The proposed dual hypotheses of antimetabolite activity and enzyme inhibition are not mutually exclusive and warrant parallel investigation.

Future research should focus on the chiral separation of the D- and L-enantiomers to dissect their individual contributions to the overall biological activity. Furthermore, in vivo studies in relevant animal models will be crucial to assess the compound's pharmacokinetic properties, efficacy, and safety profile. The elucidation of the precise mechanism of action of this compound will undoubtedly provide valuable insights into the design of novel therapeutics targeting a range of pathologies, from cancer to neurological disorders.

References

-

Gourlay, B. S., et al. (2018). Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. Max-Planck-Gesellschaft. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1075–1109. [Link]

-

Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 24. [Link]

-

Galles, J. A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

-

p-Fluoro-DL-phenylalanine. Scientific Laboratory Supplies. Accessed January 17, 2026. [Link]

-

Primary-amine oxidase. In Wikipedia. Accessed January 17, 2026. [Link]

-

2-Methoxy-L-Phenylalanine. PubChem. Accessed January 17, 2026. [Link]

-

Gnoni, A., et al. (2015). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. PLOS ONE, 10(2), e0115686. [Link]

-

Kis, Z., et al. (2009). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 40(2), 605–610. [Link]

-

Janas, K. M., et al. (2001). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. FEBS Letters, 497(2-3), 101–105. [Link]

-

JNT-517, an investigational oral inhibitor of SLC6A19, facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine. (2024). The Journal of Clinical Investigation. [Link]

-

Chen, Y. F., et al. (2020). α-Phellandrene enhances the apoptosis of HT-29 cells induced by 5-fluorouracil by modulating the mitochondria-dependent pathway. International Journal of Molecular Medicine, 46(4), 1545–1556. [Link]

-

Lissoni, P., et al. (2008). Effects of 5-FU on DNA synthesis and cytotoxicity of human lymphocytes induced by IL-2, TGF-beta3 and PGE2. In Vivo, 22(5), 623–626. [Link]

-

Mescaline. In Wikipedia. Accessed January 17, 2026. [Link]

-

Pszczółkowska, A., et al. (2023). Physiological and Molecular Responses of the Flag Leaf Under L-Phenylalanine Ammonia-Lyase Inhibition. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

2-Methoxy-D-Phenylalanine. PubChem. Accessed January 17, 2026. [Link]

-

Wang, L. L., et al. (2019). Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties. CrystEngComm, 21(3), 447–458. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. p-Fluoro-DL-phenylalanine 51-65-0 [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Structure Elucidation of 5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into amino acids represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and small molecule therapeutics. 5-Fluoro-2-methoxy-DL-phenylalanine is a synthetically designed non-proteinogenic amino acid with significant potential in the development of novel pharmaceuticals. Its structural nuances, arising from the interplay of the fluoro and methoxy substituents on the phenyl ring, necessitate a rigorous and multi-faceted approach to its structure elucidation. This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the unambiguous determination of its chemical structure. The incorporation of fluorinated aromatic amino acids into proteins can enhance their catabolic stability, a desirable trait for therapeutic proteins and peptide-based vaccines[1].

A Multi-Modal Analytical Workflow for Structure Determination

The definitive elucidation of a novel chemical entity such as this compound requires a synergistic application of multiple analytical techniques. No single method provides a complete structural picture; rather, it is the convergence of data from spectroscopic and chromatographic analyses that builds a self-validating and trustworthy structural assignment. Our approach is rooted in a logical progression from establishing purity and molecular formula to the detailed mapping of atomic connectivity and stereochemistry.

Caption: A multi-modal workflow for the structure elucidation of this compound.

Synthesis and Purification: The Genesis of the Analyte

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted anilines and their subsequent conversion to amino acids[2].

Proposed Synthetic Pathway:

-

Nitration of 4-fluoro-2-methoxyphenylacetamide: The starting material, N-(4-fluoro-2-methoxyphenyl)acetamide, is nitrated using a mixture of fuming nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 5-position[2].

-

Hydrolysis to 4-fluoro-2-methoxy-5-nitroaniline: The resulting N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is hydrolyzed under acidic conditions to yield 4-fluoro-2-methoxy-5-nitroaniline[2].

-

Diazotization and Sandmeyer Reaction: The aniline is then subjected to diazotization followed by a Sandmeyer-type reaction to introduce a hydroxymethyl group.

-

Oxidation and Amino Acid Synthesis: The hydroxymethyl group is oxidized to an aldehyde, which then serves as a precursor for a Strecker synthesis or other established amino acid synthesis protocols to yield the final product.

Purification Protocol:

The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to obtain a crystalline solid suitable for analysis. Purity is initially assessed by thin-layer chromatography (TLC) and subsequently confirmed by High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is the first-line technique to confirm the molecular weight of the synthesized compound and to gain initial structural insights through fragmentation analysis. For halogenated organic compounds, MS provides a characteristic molecular fingerprint[3].

Experimental Protocol (Electrospray Ionization - Time of Flight):

-

Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the parent ions to induce fragmentation and generate a characteristic fragmentation pattern.

Predicted Mass Spectral Data:

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Monoisotopic Mass | 213.0798 u |

| [M+H]⁺ (Positive Ion Mode) | m/z 214.0876 |

| [M-H]⁻ (Negative Ion Mode) | m/z 212.0720 |

Predicted Fragmentation Pathways: The fragmentation of phenylalanine derivatives typically involves the loss of small neutral molecules such as water, carbon monoxide, and the amino group. The presence of the fluoro and methoxy substituents will influence the fragmentation pattern, providing valuable information about their positions on the phenyl ring.

Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive map of the carbon skeleton and the electronic environment of the fluorine atom.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons and to ensure good solubility.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Experiments: Standard ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

-

2D NMR Experiments: To establish connectivity, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C long-range correlations.

Predicted NMR Spectral Data (in D₂O):

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Aromatic Protons | 6.8 - 7.2 | m | Ar-H | |

| α-Proton | ~4.0 | dd | CH(NH₂)COOH | |

| β-Protons | ~3.1, ~3.3 | m | CH₂ | |

| Methoxy Protons | ~3.8 | s | OCH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~175 | COOH |

| Aromatic Carbons | 110 - 160 | Ar-C |

| α-Carbon | ~55 | CH(NH₂)COOH |

| β-Carbon | ~37 | CH₂ |

| Methoxy Carbon | ~56 | OCH₃ |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Assignment |

| Fluorine | -115 to -125 | Ar-F |

The ¹⁹F NMR spectrum is particularly informative, as the chemical shift is highly sensitive to the electronic environment, providing confirmation of the fluorine's position on the aromatic ring[4]. The large chemical shift range of ¹⁹F makes it a sensitive probe for structural changes[4].

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint" of the compound. For amino acids, FTIR is particularly useful for confirming the presence of the amino, carboxylic acid, and aromatic moieties[5].

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid, purified sample is placed directly onto the ATR crystal. Minimal sample preparation is required for this technique[6].

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3000 | N-H stretch | Amino group (NH₃⁺) |

| 3000-2800 | C-H stretch | Aliphatic and aromatic |

| ~1730 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-F stretch | Aryl fluoride |

| ~1250, ~1050 | C-O stretch | Methoxy group |

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide information about connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Obtaining suitable crystals can be a challenge but provides invaluable data on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

The resulting crystal structure would confirm the connectivity established by NMR and provide precise geometric parameters. The study of crystal structures of substituted phenylalanine derivatives provides insights into the influence of different substituents on the crystal packing and intermolecular interactions[3][7].

Chiral High-Performance Liquid Chromatography (HPLC): Resolving the Enantiomers

As the synthesized compound is a racemic (DL) mixture, chiral HPLC is essential to separate the D- and L-enantiomers. This is crucial for pharmaceutical applications, as enantiomers often exhibit different pharmacological and toxicological profiles.

Experimental Protocol:

-

Column Selection: A chiral stationary phase (CSP) is used for the separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin, are often effective[8].

-

Mobile Phase Optimization: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase for reversed-phase chiral chromatography consists of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol)[9].

-

Detection: The separated enantiomers are detected using a UV detector at an appropriate wavelength (typically around 210-220 nm).

Caption: Schematic of a chiral HPLC system for the resolution of this compound enantiomers.

Conclusion: A Unified Approach to Structural Integrity

The structure elucidation of this compound is a testament to the power of a multi-technique analytical approach. By systematically integrating data from mass spectrometry, multi-nuclear NMR, FTIR spectroscopy, X-ray crystallography, and chiral chromatography, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is not merely an academic exercise; it is a critical prerequisite for the advancement of this promising molecule in drug discovery and development, ensuring its identity, purity, and stereochemical integrity.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- K. van de Waal, et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 25 commonly used phenylalanine derivatives. Retrieved from [Link]

- Toscano, M., et al. (2024).

- Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods.

-

ResearchGate. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. Retrieved from [Link]

-

ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

-

Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analaysis. Retrieved from [Link]

- G. G. D. de Oliveira, et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F).

- M. H. El-Sayed, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- A. S. Drozdov, et al. (2022).

-

Supporting information For Oxidative annulation of L-phenylalanine using I2/DMSO. (n.d.). Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Retrieved from [Link]

- B. M. Young, et al. (2021).

-

Oldfield Group Website - University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]

- D. Ghislieri, et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

-

Journal of Chinese Mass Spectrometry Society. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]

-

Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

-

ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe3+. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). DL-Phenylalanine. Retrieved from [Link]

- M. H. El-Sayed, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 5. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]

- 6. catalog.data.gov [catalog.data.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Emergence of Fluorinated Amino Acids in Drug Discovery

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxy-DL-phenylalanine

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly modulate a molecule's acidity, basicity, metabolic stability, and binding affinity.[1] Fluorinated amino acids, when integrated into peptides and proteins, can confer advantageous biophysical and biological properties, including increased stability against proteases.[1][2]

This compound is a synthetic amino acid derivative with potential applications in creating novel peptides, enzyme inhibitors, or serving as a building block in medicinal chemistry. Its precise structural verification is paramount for any research or development application. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound and outlines the analytical workflows required for its unambiguous characterization. As a synthetic compound, direct experimental spectra are not universally cataloged; therefore, this whitepaper serves as both a predictive guide and a methodological framework for researchers synthesizing and verifying this molecule.

Molecular Structure and Key Features

To understand the spectroscopic data, we must first visualize the molecule's structure. The substitution pattern on the phenyl ring—a fluorine atom at position 5 and a methoxy group at position 2—creates a distinct electronic environment that will govern its spectral characteristics.

Caption: Molecular structure of this compound with key atoms labeled.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and advanced 2D NMR experiments would provide definitive structural confirmation.[3][4]

Causality Behind NMR Experimental Choices

A standard ¹H NMR provides initial information on proton environments and their connectivity. A ¹³C NMR is essential to confirm the carbon backbone and observe the direct influence of electronegative substituents like fluorine and oxygen. Because of the complex splitting patterns expected from fluorine-hydrogen and fluorine-carbon coupling, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are not just beneficial but necessary for unambiguous assignment of every proton and carbon signal, thereby creating a self-validating dataset.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the amino acid backbone and the substituted aromatic ring. The chemical shifts are influenced by the electron-withdrawing fluorine and electron-donating methoxy groups.

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| Aromatic (H3, H4, H6) | 6.8 - 7.3 | Multiplets (m) | JHH ≈ 7-9, JHF ≈ 2-10 | The protons on the aromatic ring will exhibit complex splitting due to both ortho/meta H-H coupling and H-F coupling. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | N/A | A characteristic singlet for the three equivalent methoxy protons, shifted downfield due to the attached oxygen. |

| α-H | 3.9 - 4.2 | Doublet of doublets (dd) | JHα-Hβ ≈ 5-8 | The alpha-proton is coupled to the two diastereotopic beta-protons. |

| β-H₂ | 3.0 - 3.3 | Multiplet (m) | JHβ-Hα ≈ 5-8, Jgeminal ≈ 14 | The two beta-protons are diastereotopic and will appear as a complex multiplet, each coupled to the alpha-proton and to each other. |

| -NH₂ / -COOH | Variable | Broad singlet (br s) | N/A | These protons are exchangeable and their signals are often broad and can vary in chemical shift depending on solvent, concentration, and pH. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be highly informative, particularly due to the large coupling constants between carbon and fluorine, which can span multiple bonds.

| Carbon(s) | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| Carboxyl (C=O) | 170 - 175 | Singlet (s) | Standard chemical shift for an amino acid carboxyl carbon.[5][6] |

| C5 (C-F) | 155 - 160 | Doublet (d), ¹JCF ≈ 240-250 Hz | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly shifted downfield.[7] |

| C2 (C-O) | 148 - 153 | Doublet (d), ³JCF ≈ 5-10 Hz | The carbon attached to the methoxy group is downfield. It will also show a smaller three-bond coupling to fluorine. |

| Aromatic (C1, C3, C4, C6) | 110 - 135 | Doublets or singlets | These carbons will show smaller C-F couplings depending on their distance from the fluorine atom. Their shifts are modulated by both the fluorine and methoxy substituents. |

| α-C | 55 - 60 | Singlet (s) | Typical range for an alpha-carbon in phenylalanine derivatives.[6][8] |

| Methoxy (-OC H₃) | 55 - 58 | Singlet (s) | Characteristic shift for a methoxy carbon. |

| β-C | 35 - 40 | Singlet (s) | Typical range for the beta-carbon in phenylalanine.[6][8] |

Part II: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum of this compound in its zwitterionic solid state is expected to show characteristic absorption bands.

Causality Behind IR Analysis

The utility of IR spectroscopy lies in its ability to confirm the presence of the core functional groups that define the molecule. The broad O-H and N-H stretches confirm the amino acid moiety, the sharp C=O stretch verifies the carboxylate, and the C-O and C-F stretches confirm the ring substituents. This provides a crucial, orthogonal validation to the NMR data. Studies on fluorinated amino acids have shown that cryogenic gas-phase IR spectroscopy can even reveal detailed conformational information and intramolecular hydrogen bonds, such as those between NH⁺ and fluorine.[2][9]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| N-H Stretch (Ammonium, NH₃⁺) | 3000 - 3300 | Broad, superimposed on O-H |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylate, COO⁻) | 1550 - 1610 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong, multiple bands |

| C-O Stretch (Methoxy & Acid) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Part III: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Causality Behind MS Technique Selection

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for confirming the elemental composition. Its high mass accuracy allows for the calculation of a molecular formula that is unique to the target compound, providing the highest level of confidence in its identity. Electron Ionization (EI) is a harder ionization technique that provides valuable structural information through reproducible fragmentation patterns. Analyzing these fragments is like solving a puzzle that reconstructs the original molecule.[10]

-

Molecular Formula: C₁₀H₁₂FNO₃

-

Monoisotopic Mass: 213.0798 g/mol

High-Resolution MS (ESI-TOF):

-

Predicted [M+H]⁺: 214.0876

-

Predicted [M-H]⁻: 212.0720

Predicted Fragmentation Pattern (EI-MS): The primary fragmentation pathway for phenylalanine and its derivatives involves the cleavage of the bond between the α and β carbons and benzylic cleavage.

-

Loss of the carboxyl group (-COOH): A common fragmentation for amino acids, leading to a fragment at m/z = 168.

-

Benzylic Cleavage: Cleavage of the Cα-Cβ bond to form the stable 5-fluoro-2-methoxybenzyl cation, which would be a prominent peak at m/z = 141.

-

Loss of the entire amino acid side chain: This would result in a fragment corresponding to the amino acid backbone, [CH(NH₂)COOH]⁺, at m/z = 74.

Part IV: Recommended Analytical Workflow

To ensure the identity and purity of a newly synthesized batch of this compound, a rigorous and self-validating analytical workflow is required.

Caption: Recommended workflow for the synthesis and structural validation of the target compound.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

-

Objective: To prepare a sample suitable for high-resolution NMR analysis.

-

Protocol:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acids to observe the zwitterionic form.[3][4]

-

If using D₂O, add a small, known amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer operating at 400 MHz or higher for adequate resolution.

-

2. Sample Preparation for Mass Spectrometry (HRMS)

-

Objective: To confirm the exact mass and molecular formula.

-

Protocol:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

-

Infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

The system must be calibrated to ensure mass accuracy is within 5 ppm.

-

3. Sample Preparation for IR Spectroscopy

-

Objective: To identify functional groups.

-

Protocol:

-

For solid-state analysis, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.[11]

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and mass spectrometry. This guide provides a robust predictive framework for the expected spectroscopic data, grounded in the fundamental principles of chemical structure and the analysis of related fluorinated amino acids. By following the outlined analytical workflow, researchers and drug development professionals can confidently verify the identity, purity, and structure of this novel compound, ensuring the integrity of their subsequent scientific investigations.

References

- Analytical Methods For Amino Acids. (n.d.). TNTH - Tamilnadu Test House. Retrieved January 17, 2026.

- Terahertz spectroscopy analysis of L-Phenylalanine and its fluorinated derivatives. (2023). Journal of Molecular Structure, 1294(6), 136350.

- Amino Acid Analysis: A Comprehensive Overview. (n.d.). Creative Proteomics. Retrieved January 17, 2026.

- The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. (2024). MPG.PuRe.

- Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. (2023). RSC Publishing.

- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022).

- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022).

- Amino Acid Analysis: an essential technique for the analytical lab. (n.d.). BioPharmaSpec. Retrieved January 17, 2026.

- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.

- Analytical strategies for the determination of amino acids: Past, present and future trends. (2025).

- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.).

- Molecular structure and dynamics of crystalline p-fluoro-D,L-phenylalanine. A combined x-ray/NMR investigation. (1986). Journal of the American Chemical Society, 108, 2715-2723.

- Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.).

- 2-Fluorophenylalanine | C9H10FNO2 | CID 9465. (n.d.). PubChem. Retrieved January 17, 2026.

- 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine | C10H9F4NO3 | CID 138105975. (n.d.). PubChem. Retrieved January 17, 2026.

- Preparation and Pharmacological Characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like Dopamine Receptor Agonists. (n.d.). PubMed.

- p-Fluoro-DL-phenylalanine 51-65-0. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.

- m-Fluoro-DL-phenylalanine 456-88-2. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.

- DL-Phenylalanine. (n.d.). NIST WebBook. Retrieved January 17, 2026.